![molecular formula C22H14N4O3S B3685005 N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3685005.png)
N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide
Overview
Description
N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides . This intermediate can then undergo further reactions to introduce the benzoxazole and benzofuran moieties.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide) and reducing agents such as sodium borohydride. Solvents like toluene and ethyl acetate are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction could yield amines or alcohols.
Scientific Research Applications
N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities and have similar synthetic routes.
Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in medicinal chemistry.
Fused Pyridine Derivatives: Compounds like furopyridines and thiazolopyridines have similar applications and structural features.
Uniqueness
N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide is unique due to its combination of benzoxazole, benzofuran, and pyridine moieties. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O3S/c27-20(19-10-13-4-1-2-6-17(13)28-19)26-22(30)24-15-7-8-18-16(11-15)25-21(29-18)14-5-3-9-23-12-14/h1-12H,(H2,24,26,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEAEGCEZJFGIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC4=C(C=C3)OC(=N4)C5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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